molecular formula C25H21N3O6 B4171995 Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate

Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate

Cat. No.: B4171995
M. Wt: 459.4 g/mol
InChI Key: DSBMYYBRMDQHRF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate is a complex organic compound that belongs to the class of spirochromenes Spirochromenes are known for their unique structural features, which include a spiro-connected chromene and pyrrole ring system

Preparation Methods

The synthesis of ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-hydroxy-6-methyl coumarin with ethyl 2-cyano-3-(4-methoxy phenyl) acrylate in the presence of a base such as piperidine. The mixture is refluxed in ethanol for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often catalyzed by acids or bases.

Scientific Research Applications

Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate can be compared with other spirochromene derivatives such as:

Properties

IUPAC Name

ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-3-33-23(30)20-21(15-9-5-4-6-10-15)28(14-19(29)32-2)24(31)25(20)16-11-7-8-12-18(16)34-22(27)17(25)13-26/h4-12H,3,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBMYYBRMDQHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C12C3=CC=CC=C3OC(=C2C#N)N)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 2
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 3
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 4
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 5
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 6
Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate

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